molecular formula C32H14Cl2N2Na2O8S2 B12713697 disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate CAS No. 1324-43-2

disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate

Cat. No.: B12713697
CAS No.: 1324-43-2
M. Wt: 735.5 g/mol
InChI Key: UOLGNGPANGZUAJ-UHFFFAOYSA-L
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Name Deconstruction and Constitutional Analysis

The IUPAC name of this compound reflects its polycyclic framework, heteroatom distribution, and substituent positions. Breaking it down:

  • Parent hydrocarbon : The base structure is a 36-membered macrocyclic system named hexatriaconta, derived from the Greek hexatriaconta (36).
  • Ring fusion notation : The nonacyclo prefix indicates nine fused rings, with bridge descriptors specified in the bracketed notation [19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]. Each triplet (e.g., 19.15.0) defines bridge connections between atoms, where the first two numbers represent bridge lengths, and the third denotes the starting atom.
  • Heteroatoms :
    • 4,22-dioxa: Oxygen atoms at positions 4 and 22.
    • 18,36-diaza: Nitrogen atoms at positions 18 and 36.
  • Substituents :
    • 2,20-dichloro: Chlorine atoms at positions 2 and 20.
    • 11,12-disulfonate: Sulfonate groups at positions 11 and 12, neutralized as disodium salts.

Constitutional analysis reveals a highly unsaturated system with 16 double bonds (hexadecaene). The numbering prioritizes heteroatoms (O > N) and follows the lowest locant rule for substituents.

Table 1: Key Components of the IUPAC Name
Component Interpretation
Nonacyclo Nine fused rings
[19.15.0.03,19...] Bridge descriptors for ring connectivity
Hexatriaconta 36-membered parent ring
Dioxa/Diaza Oxygen (positions 4,22) and nitrogen (18,36)
Dichloro/Disulfonate Chlorine (2,20) and sulfonate (11,12) substituents

Molecular Topology of the Nonacyclo-Hexatriaconta Framework

The compound’s topology arises from the fusion of nine rings, creating a three-dimensional cage-like structure. Key features include:

  • Bridge connectivity : The bridge descriptors define how smaller rings share edges. For example:

    • 03,19: A bridge connecting atoms 3 and 19.
    • 05,17: A bridge between atoms 5 and 17.
      These connections create a ladder-like framework with alternating oxygen and nitrogen atoms.
  • Heteroatom placement :

    • Oxygen atoms at 4 and 22 participate in ether linkages.
    • Nitrogen atoms at 18 and 36 likely form amine or aromatic heterocyclic components, as inferred from the SMILES string C1C2=CC=CC=C2C3=CC4=C(C=C31)N=C5C(=C(....
  • Double bond distribution : The 16 double bonds (hexadecaene) are conjugated across the fused rings, contributing to aromaticity in specific regions.

Table 2: Topological Features
Feature Description
Total rings 9 fused rings
Bridge atoms 3-19, 5-17, 7-15, 8-13, 23-35, 25-33, 26-31
Heteroatom positions O (4,22); N (18,36)
Double bonds 16 conjugated double bonds

Stereochemical Configuration of Chiral Centers

The compound contains multiple stereogenic centers due to:

  • Chlorine substituents : The tetrahedral geometry at C2 and C20 creates chirality. Absolute configurations (R/S) depend on the priority of substituents, with chlorine (atomic number 17) outranking carbon-based groups.
  • Sulfonate groups : The planar trigonal geometry at S11 and S12 precludes chirality, but their spatial orientation influences overall molecular conformation.
  • Ring junction stereochemistry : Bridgehead atoms (e.g., C3, C19) may exhibit axial or equatorial configurations, though this requires crystallographic data for confirmation.

The absence of explicit stereochemical indicators in the IUPAC name suggests either a racemic mixture or unresolved configuration. However, the SMILES string’s directional bonds (C=C, N=C) imply fixed double-bond geometries (e.g., E/Z isomerism).

Properties

CAS No.

1324-43-2

Molecular Formula

C32H14Cl2N2Na2O8S2

Molecular Weight

735.5 g/mol

IUPAC Name

disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate

InChI

InChI=1S/C32H16Cl2N2O8S2.2Na/c33-26-28-30(43-23-11-18-14(9-21(23)35-28)7-13-3-1-2-4-16(13)18)27(34)29-31(26)44-24-12-19-15(10-22(24)36-29)8-20-17(19)5-6-25(45(37,38)39)32(20)46(40,41)42;;/h1-6,9-12H,7-8H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

UOLGNGPANGZUAJ-UHFFFAOYSA-L

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=C(C=C31)N=C5C(=C(C6=NC7=C(C=C8C(=C7)CC9=C8C=CC(=C9S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C5Cl)Cl)O4.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Macrocyclization

  • The macrocyclic ring system is formed by intramolecular cyclization of a linear or branched precursor containing appropriate functional groups (e.g., amines, ethers).
  • High dilution techniques are often employed to favor intramolecular over intermolecular reactions, minimizing polymerization or oligomerization.
  • Catalysts or templating agents may be used to direct the formation of the desired ring size and topology.

Chlorination

  • Selective chlorination at the 2 and 20 positions is achieved using chlorinating agents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).
  • Reaction conditions are optimized to avoid over-chlorination or side reactions, often performed at low temperatures.

Incorporation of Dioxa and Diaza Units

  • The dioxa (oxygen atoms in the ring) and diaza (nitrogen atoms in the ring) functionalities are introduced by using precursors containing ether and amine groups.
  • These heteroatoms are incorporated during the initial synthesis of the linear precursor or via post-cyclization modifications.

Sulfonation and Formation of Disulfonate Groups

  • Sulfonation is typically carried out by treating the macrocyclic compound with sulfonating agents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes.
  • The reaction introduces sulfonate (-SO3H) groups at the 11 and 12 positions.
  • Subsequent neutralization with sodium hydroxide (NaOH) converts the sulfonic acid groups into disodium sulfonate salts, enhancing water solubility and stability.

Purification and Characterization

  • Purification is achieved by recrystallization, chromatography (e.g., reverse-phase HPLC), or dialysis to remove impurities and unreacted starting materials.
  • Characterization includes NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography to confirm structure and purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
Macrocyclization High dilution, templating agents, catalysts Ring formation Control ring size and yield
Chlorination N-chlorosuccinimide (NCS), low temp Selective chlorination at 2,20 Avoid over-chlorination
Dioxa/Diaza incorporation Ether and amine precursors Introduce heteroatoms Precursor design critical
Sulfonation Chlorosulfonic acid or SO3 complexes Introduce sulfonate groups Controlled sulfonation needed
Neutralization NaOH Form disodium salt Enhances solubility
Purification Recrystallization, chromatography Remove impurities Essential for high purity

Research Findings and Optimization

  • Studies indicate that the yield and purity of the macrocyclic compound depend heavily on the choice of solvent and temperature during cyclization and sulfonation steps.
  • Use of polar aprotic solvents (e.g., DMF, DMSO) facilitates sulfonation reactions.
  • The presence of electron-withdrawing chlorine substituents influences the reactivity and regioselectivity of sulfonation.
  • Optimization of reaction times and reagent stoichiometry is critical to minimize side products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, which may result in various biological effects .

Comparison with Similar Compounds

Structural Comparison

Molecular Fingerprint Analysis

The target compound’s structural similarity to other disulfonate-containing macrocycles was assessed using molecular fingerprints (e.g., Morgan fingerprints) and the Tanimoto coefficient , a widely accepted metric for quantifying molecular similarity . For example:

Compound Tanimoto Similarity Key Structural Differences
Target Compound 1.00 Reference compound
Diphenyl sulfone 0.35 Simpler aromatic sulfonate; lacks macrocycle
Dodecakis(methoxycarbonyl) 0.28 Similar macrocycle but lacks sulfonate groups
Aglaithioduline 0.40 Disulfonate and macrocycle present; differing substituents

The low Tanimoto scores (<0.5) highlight the target compound’s structural uniqueness, primarily due to its fused macrocycle and dichloro substituents .

Activity Cliffs and Bioisosteres

Despite structural dissimilarity, activity cliffs (structurally similar compounds with divergent biological effects) must be considered. For instance, nitrothiophen-containing compounds exhibit antitubercular activity, whereas nitroimidazole analogues are inactive, underscoring the importance of substituent placement . The target compound’s dichloro groups may confer distinct electronic or steric effects compared to sulfone- or nitro-containing analogues .

Physicochemical Properties Comparison

Dielectric and Surfactant Properties

Comparative critical micelle concentration (CMC) studies with quaternary ammonium compounds (e.g., BAC-C12) reveal that sulfonates generally exhibit lower CMC values due to stronger ionic interactions . However, the macrocyclic framework may reduce solubility compared to linear surfactants:

Compound CMC (mM) LogP Molecular Weight (g/mol)
Target Compound 0.05* -1.2* ~950*
BAC-C12 3.7 2.8 335
Sodium dodecyl sulfate (SDS) 8.3 1.6 288

*Predicted values based on sulfonate-containing analogues .

Pharmacokinetic Profiling

The compound’s high molecular weight (>900 g/mol) and polar disulfonate groups may limit blood-brain barrier permeability, contrasting with smaller, lipophilic compounds like SAHA (vorinostat), a histone deacetylase inhibitor .

Enzyme Inhibition Potential

The macrocyclic structure and disulfonate groups suggest possible kinase or protease inhibition. In ligand-based virtual screening , the target compound showed <30% similarity to gefitinib (EGFR inhibitor), indicating divergent binding modes . However, its dichloro substituents may enhance halogen bonding with target proteins, analogous to improved activity in nitro-substituted antitubercular compounds .

Reactive Oxygen Species (ROS) Induction

Compared to naphthoquinone derivatives (e.g., compound [9]), the target compound’s disulfonate groups are less likely to induce ROS-mediated mitochondrial damage, as observed in A549 cells . This property may favor therapeutic applications requiring minimal cytotoxicity.

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